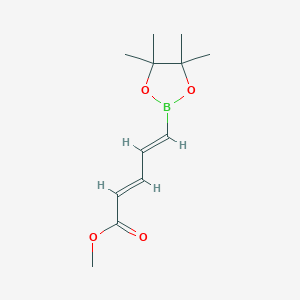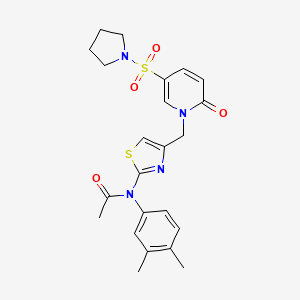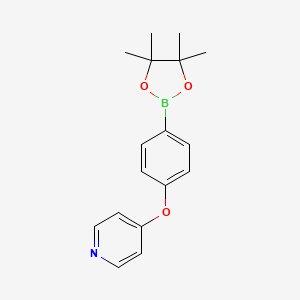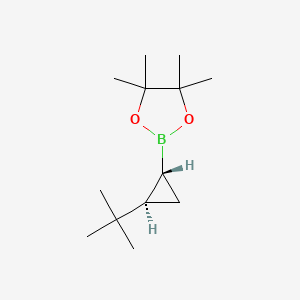![molecular formula C10H8BClF3N B12952719 2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B12952719.png)
2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine is a compound that belongs to the class of organofluorine compounds. The presence of both chloromethyl and trifluoromethyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as Togni Reagent I or Ruppert’s reagent to introduce the trifluoromethyl group . The chloromethyl group can be introduced using chloromethylation reactions, often involving formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of amines, ethers, or thioethers .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group can participate in covalent bonding with target molecules . These interactions can modulate various biological pathways and lead to specific effects depending on the target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-7-(difluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine
- 2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]thiazine
- 2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]oxaborinine
Uniqueness
2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloromethyl group allows for versatile chemical modifications .
Propiedades
Fórmula molecular |
C10H8BClF3N |
|---|---|
Peso molecular |
245.44 g/mol |
Nombre IUPAC |
2-(chloromethyl)-7-(trifluoromethyl)-1H-1,2-benzazaborinine |
InChI |
InChI=1S/C10H8BClF3N/c12-6-11-4-3-7-1-2-8(10(13,14)15)5-9(7)16-11/h1-5,16H,6H2 |
Clave InChI |
ASBYISMMYBHWQS-UHFFFAOYSA-N |
SMILES canónico |
B1(C=CC2=C(N1)C=C(C=C2)C(F)(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


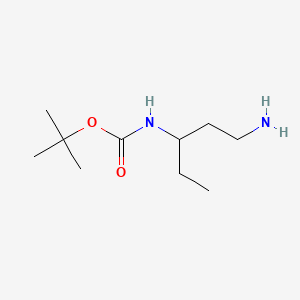

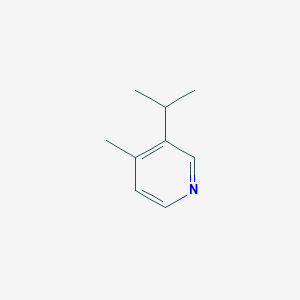
![7-((tert-Butoxycarbonyl)amino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B12952646.png)

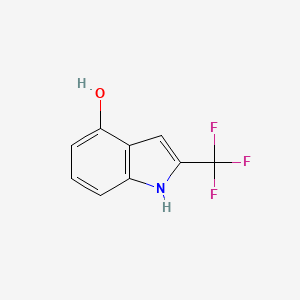
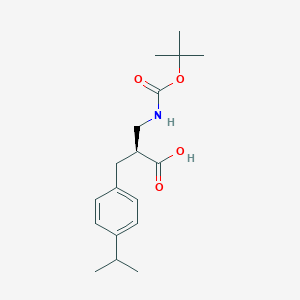
![[2,3'-Bipyridin]-5-ylboronic acid](/img/structure/B12952679.png)
